2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
CAS No.: 888459-32-3
Cat. No.: VC8309137
Molecular Formula: C21H20N4O2S
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888459-32-3 |
|---|---|
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H20N4O2S/c1-3-25-20(27)19-18(15-9-4-5-10-16(15)23-19)24-21(25)28-12-17(26)22-14-8-6-7-13(2)11-14/h4-11,23H,3,12H2,1-2H3,(H,22,26) |
| Standard InChI Key | LFQWBTIRITXTMW-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC(=C4)C |
| Canonical SMILES | CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC(=C4)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a pyrimido[5,4-b]indole system, a bicyclic framework merging pyrimidine and indole rings. Key substituents include:
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A 3-ethyl group at position 3 of the pyrimidine ring.
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A 4-oxo moiety contributing to hydrogen-bonding potential.
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A sulfanyl bridge (-S-) linking the core to an acetamide group.
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An N-(3-methylphenyl)acetamide side chain, introducing hydrophobic and aromatic interactions.
The molecular formula is hypothesized as C23H24N4O3S (molecular weight ≈ 436.5 g/mol), derived from structural analogs.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | ~436.5 g/mol |
| Core Structure | Pyrimido[5,4-b]indole |
| Functional Groups | Ethyl, oxo, sulfanyl, acetamide |
| Pharmacophoric Elements | Hydrogen-bond acceptors/donors, aromatic rings |
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically involves sequential reactions to construct the pyrimidoindole core, introduce substituents, and attach the acetamide side chain:
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Pyrimidine Ring Formation: Cyclocondensation of appropriately substituted indole precursors with ethylurea derivatives under acidic conditions.
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Sulfanyl Group Introduction: Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent.
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Acetamide Coupling: Reaction of the sulfanyl intermediate with 3-methylphenylacetic acid chloride in the presence of a base like triethylamine.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine formation | HCl (cat.), reflux, 12h | 65–70 |
| Thiolation | Thiourea, DMF, 100°C, 6h | 55–60 |
| Acetamide coupling | 3-Methylphenylacetyl chloride, Et3N, RT | 75–80 |
Purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6): Signals at δ 8.45 (s, 1H, indole H), 7.85 (d, J = 8.0 Hz, 1H, aromatic H), and 2.35 (s, 3H, methyl) confirm substituent positions.
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13C NMR: Peaks at δ 170.5 (C=O), 158.2 (pyrimidine C4), and 21.3 (CH3) align with expected functional groups.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 437.1 [M+H]+, consistent with the proposed formula.
Hypothesized Biological Activities
Mechanism of Action
The compound’s sulfanyl-acetamide moiety may inhibit enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases by:
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Chelating catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases).
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Competing with ATP in kinase binding pockets.
Computational Predictions
Molecular docking studies (PDB: 1CX2) suggest strong binding affinity (-9.2 kcal/mol) to COX-2’s active site, mediated by hydrogen bonds with Arg120 and hydrophobic interactions with Val523.
Table 3: Predicted Pharmacokinetic Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.3 | SwissADME |
| Water Solubility | 0.02 mg/mL | ChemAxon |
| CYP2D6 Inhibition | Moderate | admetSAR |
Challenges and Future Directions
Synthetic Scalability
Optimizing catalyst systems (e.g., Pd/C for hydrogenation) could improve yields during indole functionalization.
Biological Validation
In vitro assays against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (TNF-α, IL-6) are critical to confirm computational predictions.
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